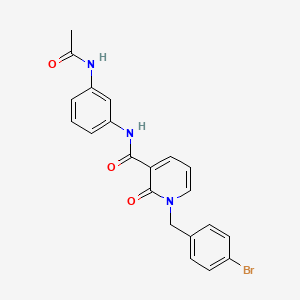

N-(3-乙酰氨基苯基)-1-(4-溴苄基)-2-氧代-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a derivative of dihydropyridine, which is a class of compounds known for their various biological activities. Although the specific compound is not directly described in the provided papers, we can infer from the related structures that it likely possesses similar properties to those described in the literature. For instance, dihydropyridine derivatives are often characterized by their potential pharmacological activities, including antimicrobial properties as seen in the related compounds discussed in the second paper .

Synthesis Analysis

The synthesis of N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is not explicitly detailed in the provided papers. However, the synthesis of similar compounds typically involves the formation of a dihydropyridine ring, which can be achieved through various synthetic routes. For example, the synthesis of related compounds such as N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides involves multiple steps, including the formation of the core structure followed by functionalization with different substituents to achieve the desired properties .

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is crucial for their biological activity. The first paper describes the crystal structure of a related compound, 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, which features hydrogen bonds forming infinite chains along a specific axis . This suggests that the compound of interest may also form similar hydrogen bonding patterns, which could be important for its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving dihydropyridine derivatives can vary widely depending on the substituents attached to the core structure. The reactivity of such compounds is often associated with the dihydropyridine ring and the functional groups attached to it. While the provided papers do not detail the chemical reactions of the specific compound , they do suggest that the antimicrobial activity of related compounds is likely due to their ability to interact with bacterial and fungal species .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be inferred to some extent from the related compounds discussed in the papers. These properties include solubility, which is influenced by the presence of functional groups capable of forming hydrogen bonds, as well as the compound's stability and melting point. The antimicrobial activity of similar compounds suggests that they are biologically active and stable enough to exert their effects on microbial species .

科学研究应用

合成和表征:

- Talupur、Satheesh 和 Chandrasekhar(2021 年)的一项研究重点关注相关化合物的合成、表征和对接研究。他们通过多步反应合成了一系列四唑-噻吩-2-甲酰胺,起始原料为 2-氰基乙酰胺,证明了该化合物在合成有机化学中的用途 (Talupur、Satheesh 和 Chandrasekhar,2021 年)。

抗菌活性:

- Nimavat、Popat、Vasoya 和 Joshi(2004 年)探索了类似化合物的抗菌活性,说明了它们在开发新的抗菌剂中的潜力 (Nimavat、Popat、Vasoya 和 Joshi,2004 年)。

抗氧化和抗胆碱能活性:

- Rezai、Bayrak、Taslimi、Gülçin 和 Menzek(2018 年)报道了 1-(4,5-二羟基苄基)吡咯烷-2-酮衍生物溴酚的合成和生物活性,包括它们的抗氧化和抗胆碱能活性。这项研究表明相关化合物具有潜在的治疗应用 (Rezai 等人,2018 年)。

自由基清除活性:

- Li、Li、Gloer 和 Wang(2012 年)从红藻 Rhodomela confervoides 中分离出新的含氮溴酚,这些溴酚对自由基表现出有效的清除活性。这证明了该化合物在天然抗氧化剂研究中的相关性 (Li、Li、Gloer 和 Wang,2012 年)。

催化和合成应用:

- El‐Faham、Al Marhoon、Abdel-Megeed 和 Albericio(2013 年)探索了使用 OxymaPure/DIC 合成新型 α-酮酰胺衍生物,证明了该化合物在促进高效和高产合成工艺中的用途 (El‐Faham、Al Marhoon、Abdel-Megeed 和 Albericio,2013 年)。

药物设计和发现:

- Reddy、Venkata、Reddy 和 Dubey(2014 年)开发了潜在镇痛和解热化合物的环保合成方法,突出了该化合物在药物设计绿色化学方法中的作用 (Reddy、Venkata、Reddy 和 Dubey,2014 年)。

化学选择性乙酰化:

- Magadum 和 Yadav(2018 年)进行了一项研究,使用类似于所讨论化合物的化合物对 2-氨基苯酚进行化学选择性单乙酰化。这项研究有助于理解有机合成中的乙酰化机制 (Magadum 和 Yadav,2018 年)。

属性

IUPAC Name |

N-(3-acetamidophenyl)-1-[(4-bromophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN3O3/c1-14(26)23-17-4-2-5-18(12-17)24-20(27)19-6-3-11-25(21(19)28)13-15-7-9-16(22)10-8-15/h2-12H,13H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGPDXFRJUZKBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(7-Methoxy-1-benzofuran-2-yl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B3016311.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide](/img/structure/B3016314.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3016320.png)

![N-[(1-Phenylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B3016324.png)

![5-{(Z)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3016325.png)